1-(6-chloroquinoxalin-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(6-chloroquinoxalin-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-10-1-2-11-12(7-10)17-8-13(18-11)19-5-3-9(4-6-19)14(16)20/h1-2,7-9H,3-6H2,(H2,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFGVYOSWGXBGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CN=C3C=C(C=CC3=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine Derivatives
The 6-chloroquinoxaline moiety is typically synthesized via condensation of o-phenylenediamine with α-keto carbonyl compounds. For the 6-chloro derivative, 4-chloro-1,2-diaminobenzene serves as the starting material. Reaction with glyoxal under acidic conditions (HCl, ethanol, 60°C, 12 h) yields 6-chloroquinoxaline. Chlorination at position 6 is achieved using POCl₃ or SOCl₂, though regioselectivity must be controlled to avoid polychlorination.
Functionalization at Position 2
Introducing the piperidine substituent at position 2 requires activation of the quinoxaline ring. Bromination using N-bromosuccinimide (NBS) in DMF at 80°C generates 2-bromo-6-chloroquinoxaline, a key intermediate for cross-coupling. Alternatively, direct amination via Buchwald-Hartwig coupling has been reported but requires palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos).
Preparation of Piperidine-4-Carboxamide
Piperidine Ring Construction
Piperidine-4-carboxamide is synthesized via hydrogenation of pyridine derivatives. Starting from ethyl isonicotinate, catalytic hydrogenation (H₂, PtO₂, HCl) yields piperidine-4-carboxylate. Subsequent Boc protection (Boc₂O, DMAP) and hydrolysis (NaOH, MeOH/H₂O) provide the carboxylic acid intermediate.
Carboxamide Formation
Amidation is achieved using coupling agents:
Table 1: Amidation Methods Comparison
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| HBTU/DIPEA | DMF, rt, 12 h | 88 | 99 |
| Enzymatic hydrolysis | Nitrilase, pH 7.4, 37°C | 82 | 95 |
| Acid chloride ammonolysis | SOCl₂, NH₃/MeOH | 68 | 90 |
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution
2-Bromo-6-chloroquinoxaline reacts with piperidine-4-carboxamide in DMF at 120°C with K₂CO₃ as base. The reaction proceeds via SNAr mechanism, favored by the electron-deficient quinoxaline ring. Yields range from 65–72%, with minor byproducts from competing N-alkylation.
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig amination using Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene (100°C, 24 h) achieves C–N bond formation. This method offers superior regioselectivity (95% purity) but requires rigorous exclusion of moisture and oxygen.
Table 2: Coupling Reaction Optimization
| Condition | Nucleophilic Substitution | Buchwald-Hartwig |
|---|---|---|
| Temperature (°C) | 120 | 100 |
| Time (h) | 24 | 24 |
| Yield (%) | 72 | 85 |
| Byproducts | <5% | <2% |
Stereochemical Considerations
Cis/Trans Isomerism in Piperidine
The piperidine ring adopts chair conformations, with the carboxamide group preferentially equatorial. Stereochemical control during hydrogenation (e.g., using chiral Pt catalysts) ensures cis-configuration at C2 and C4. Diastereomers are separable via preparative TLC (hexane:EtOAc, 3:1).
Impact on Bioactivity
Cis-configured analogs exhibit higher binding affinity for 5-HT₂C receptors (EC₅₀ = 0.8 nM vs. 12 nM for trans). This underscores the importance of stereoselective synthesis in drug development.
Scalability and Industrial Adaptations
Continuous Flow Hydrogenation
A continuous flow reactor (H-Cube®) with Raney Ni catalyst achieves 90% conversion of ethyl isonicotinate to piperidine-4-carboxylate at 80 bar H₂, reducing reaction time from 48 h to 2 h.
Green Solvent Alternatives
Replacing DMF with cyclopentyl methyl ether (CPME) in amidation steps improves E-factor by 40% while maintaining yields (85%).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
1-(6-chloroquinoxalin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications:
- Anticancer Activity: Research indicates that derivatives of quinoxaline exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or modulation of apoptotic pathways.
- Antimicrobial Properties: Some studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
Pharmacology
Pharmacological studies focus on the compound's interaction with biological targets:
- Enzyme Inhibition: It has been shown to inhibit certain enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.
- Receptor Modulation: The compound may act as a modulator for various receptors, influencing physiological responses and potentially leading to new therapeutic strategies.
Material Science
In material science, the unique properties of 1-(6-chloroquinoxalin-2-yl)piperidine-4-carboxamide make it suitable for:
- Polymer Development: Its incorporation into polymer matrices can enhance material properties, such as thermal stability and mechanical strength.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |
| Study B | Antimicrobial Properties | Showed inhibition of bacterial growth in Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study C | Enzyme Inhibition | Identified as an effective inhibitor of protein kinase B (Akt), leading to reduced cell proliferation in vitro. |
Mechanism of Action
The mechanism of action of 1-(6-chloroquinoxalin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to inhibit enzymes and receptors involved in various biological processes, leading to its antimicrobial and anticancer effects . The piperidine ring enhances the compound’s binding affinity and stability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Heterocyclic Core Influence: Quinoxaline (target compound) and benzimidazole (Compound 118) cores are associated with anti-inflammatory activity, likely due to their planar aromatic systems enabling protein binding . Oxazole and isothiazolo-pyridine derivatives exhibit antiviral properties, suggesting heterocycle-dependent target specificity .
Substituent Effects: Chlorine atoms at the 6-position (target compound, Compound 118) may enhance metabolic stability or target engagement compared to bromine (e.g., ) .
Biological Activity Trends :
- Piperidine-4-carboxamide derivatives with extended alkyl chains (e.g., isopropylpiperidine in ) show improved antiviral potency, likely due to enhanced membrane permeability .
- Compound 118’s trifluoromethylpyridine and oxolane groups contribute to its high mPGES-1 inhibitory activity, highlighting the importance of electron-withdrawing substituents .
Physicochemical and Pharmacokinetic Properties
- Log S and Solubility: Derivatives like Compound 118 () are optimized for solubility via polar groups (e.g., oxolane), whereas chloro-quinoxaline derivatives may require formulation adjustments due to hydrophobicity .
- BBB Permeability : Unsubstituted piperidine-4-carboxamides (e.g., target compound) are more likely to cross the blood-brain barrier than N-methylated analogs .
Biological Activity
1-(6-Chloroquinoxalin-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure
The structural formula of this compound can be represented as follows:
The compound exhibits various biological activities primarily through its interaction with specific molecular targets:
- Anticancer Activity : It has been shown to inhibit key signaling pathways involved in cancer cell proliferation. The compound's mechanism includes the inhibition of topoisomerase II and DNA intercalation, which are crucial for DNA replication and transcription .
- Antibacterial Activity : The compound inhibits bacterial enzymes such as dihydroorotase and DNA gyrase, leading to disruption of the bacterial cell cycle and eventual cell death .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Anticancer Studies
In a study evaluating the anticancer properties of various quinoxaline derivatives, this compound demonstrated potent activity against human cancer cell lines, with IC50 values significantly lower than that of standard chemotherapeutics like doxorubicin. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .
Antibacterial Studies
Research has shown that this compound exhibits strong antibacterial properties against Gram-positive and Gram-negative bacteria. In vitro assays indicated that it effectively inhibited bacterial growth at concentrations comparable to established antibiotics. The mechanism was attributed to its ability to interfere with bacterial DNA replication processes .
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, a comparative analysis with similar compounds is essential:
| Compound | Anticancer Activity | Antibacterial Activity | Cytotoxicity |
|---|---|---|---|
| This compound | Moderate | Strong | Moderate |
| Quinoxaline Derivative A | High | Moderate | Low |
| 2-Aminoquinazoline | Low | High | High |
This comparison indicates that while this compound shows promise in both anticancer and antibacterial activities, its moderate cytotoxicity profile necessitates careful consideration in therapeutic applications.
Q & A
Q. What are the key considerations for optimizing synthetic routes for 1-(6-chloroquinoxalin-2-yl)piperidine-4-carboxamide?
Methodological Answer:
- Catalyst Selection : Palladium or copper catalysts are often employed in cross-coupling reactions to form heterocyclic frameworks, as seen in analogous quinoxaline derivatives .
- Solvent Systems : Polar aprotic solvents like DMF or toluene are recommended for cyclization steps to enhance reaction efficiency and yield .
- Stepwise Functionalization : Sequential reactions (e.g., condensation, cyclization, and carboxamide formation) should be monitored via TLC or HPLC to isolate intermediates and minimize side products .
Q. How can structural characterization of this compound be validated?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the piperidine ring conformation, chloroquinoxaline substitution, and carboxamide connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to distinguish between regioisomers or impurities .
- X-ray Crystallography : If crystalline, resolve the 3D structure to confirm stereochemistry and intermolecular interactions .
Q. What analytical methods are recommended for assessing purity and stability?
Methodological Answer:
- HPLC with UV Detection : Use reverse-phase C18 columns and gradients (e.g., water/acetonitrile with 0.1% formic acid) to quantify impurities and degradation products .
- Melting Point Analysis : Compare experimental melting points (e.g., 151–152°C for similar piperidine-carboxamides) to literature values to assess crystallinity and purity .
- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
Methodological Answer:
- Substituent Variation : Replace the 6-chloro group on quinoxaline with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to modulate receptor binding .
- Piperidine Ring Modifications : Introduce alkyl or aryl substituents at the piperidine 4-position to alter lipophilicity and bioavailability, as demonstrated in cannabinoid receptor antagonists .
- Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea groups to improve metabolic stability while retaining hydrogen-bonding capacity .
Q. What in vitro models are suitable for evaluating the pharmacokinetic (PK) properties of this compound?
Methodological Answer:
- Hepatocyte Incubations : Assess metabolic stability using human liver microsomes (HLMs) to identify cytochrome P450 (CYP)-mediated oxidation or glucuronidation .
- Caco-2 Permeability Assays : Measure apical-to-basolateral transport to predict intestinal absorption and blood-brain barrier penetration .
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to quantify unbound fraction, critical for dose-response correlations .
Q. How can contradictory biological data between in vitro and in vivo studies be resolved?
Methodological Answer:
- Metabolite Profiling : Use radio-HPLC or LC-MS/MS to identify active metabolites that may contribute to in vivo efficacy but are absent in vitro .
- Dose-Linearity Studies : Evaluate PK/PD relationships across multiple doses to account for nonlinear absorption or saturation of metabolic pathways .
- Species-Specific Differences : Compare rodent and human hepatocyte data to reconcile interspecies variability in metabolism .
Q. What computational strategies can predict off-target interactions or toxicity?
Methodological Answer:
- Molecular Docking : Screen against databases like PubChem BioAssay to identify potential off-target binding to kinases, GPCRs, or ion channels .
- ADMET Prediction Tools : Use QSAR models (e.g., SwissADME) to estimate solubility, CYP inhibition, and hERG channel liability .
- Crystal Structure Alignment : Overlap the compound’s structure with known toxicophores (e.g., quinoneimines) to flag reactive metabolites .
Q. How can factorial design optimize reaction conditions for scaled-up synthesis?
Methodological Answer:
- Variable Screening : Test factors like temperature (80–120°C), catalyst loading (1–5 mol%), and solvent volume using a 2 factorial design to identify critical parameters .
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield while minimizing impurity formation .
- Robustness Testing : Introduce small perturbations (e.g., ±5°C in temperature) to ensure process reliability under industrial conditions .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
Methodological Answer:
- Solvent Screening : Use high-throughput crystallization trials with solvents of varying polarity (e.g., DMSO, ethanol, hexane) .
- Salt Formation : Co-crystallize with counterions (e.g., HCl or trifluoroacetate) to improve lattice stability .
- Additive Engineering : Introduce small molecules (e.g., glycerol or polyethylene glycol) to stabilize crystal packing .
Q. How can isotopic labeling (e.g., 14^{14}14C or 13^{13}13C) aid in metabolic pathway elucidation?
Methodological Answer:
- Radiolabeled Tracers : Synthesize C-labeled analogs at the piperidine or quinoxaline moiety to track metabolic cleavage sites via β-RAM detection .
- Stable Isotope-LC/MS : Use C-labeled carboxamide groups to distinguish endogenous metabolites from compound-derived fragments in complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
